molecular formula C15H9N5O4 B11503689 4-(furan-2-yl)-2-(3-nitrophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

4-(furan-2-yl)-2-(3-nitrophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B11503689
M. Wt: 323.26 g/mol
InChI Key: FLZQYTBSMUFZJJ-UHFFFAOYSA-N
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Description

4-(furan-2-yl)-2-(3-nitrophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-2-(3-nitrophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable diketone.

    Cyclization to form the pyridazinone ring: This step often involves the reaction of the pyrazole intermediate with a nitrile or an ester under acidic or basic conditions.

    Introduction of the furan and nitrophenyl groups: These groups can be introduced through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in metal-catalyzed reactions.

Biology

    Medicinal Chemistry:

    Biological Probes: Can be used to study biological pathways and interactions.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents.

Industry

    Materials Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)-2-(3-nitrophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies such as binding assays and molecular docking.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-yl)-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-(thiophen-2-yl)-2-(3-nitrophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one: Contains a thiophene ring instead of a furan ring, which may influence its electronic properties.

Uniqueness

The presence of both the furan and nitrophenyl groups in 4-(furan-2-yl)-2-(3-nitrophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one makes it unique compared to similar compounds

Properties

Molecular Formula

C15H9N5O4

Molecular Weight

323.26 g/mol

IUPAC Name

4-(furan-2-yl)-2-(3-nitrophenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C15H9N5O4/c21-15-14-11(13(16-17-15)12-5-2-6-24-12)8-19(18-14)9-3-1-4-10(7-9)20(22)23/h1-8H,(H,17,21)

InChI Key

FLZQYTBSMUFZJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C3C(=NNC(=O)C3=N2)C4=CC=CO4

Origin of Product

United States

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